molecular formula C20H17N3O2S B12018380 (5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-25-0

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12018380
CAS No.: 606954-25-0
M. Wt: 363.4 g/mol
InChI Key: ILCUPNNDQCYBBO-SFQUDFHCSA-N
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Description

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with an ethoxy group

Preparation Methods

The synthesis of (5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethoxybenzaldehyde with 2-amino-4-methylphenylthiazole in the presence of a suitable catalyst. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve optimization of reaction parameters to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene and thiazole rings, using reagents such as halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new carbon-carbon bonds.

Scientific Research Applications

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis. The exact molecular pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

(5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other thiazolotriazole derivatives, such as:

    (5E)-5-(2-hydroxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has a hydroxy group instead of an ethoxy group, which may affect its solubility and reactivity.

    (5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

    (5E)-5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:

Each of these similar compounds has unique properties that can be leveraged for specific applications, highlighting the versatility and potential of thiazolotriazole derivatives in scientific research and industry.

Properties

CAS No.

606954-25-0

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

(5E)-5-[(2-ethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O2S/c1-3-25-16-7-5-4-6-15(16)12-17-19(24)23-20(26-17)21-18(22-23)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3/b17-12+

InChI Key

ILCUPNNDQCYBBO-SFQUDFHCSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Origin of Product

United States

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